N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Description
N-[2-(4-Sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring two key structural motifs:
- Sulfamoylphenyl group: A benzene ring substituted with a sulfamoyl (–SO₂NH₂) group, linked via an ethyl chain to the acetamide nitrogen. This group is common in sulfonamide drugs, contributing to hydrogen bonding and solubility .
- Tetrazole-substituted phenyl group: The acetamide carbonyl is connected to a phenyl ring bearing a 1H-tetrazole moiety. Tetrazole acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity through its aromaticity and hydrogen-bonding capacity .
This compound’s design leverages sulfonamide and tetrazole functionalities, which are prevalent in antimicrobial, antiviral, and receptor-targeting agents.
Properties
Molecular Formula |
C17H18N6O3S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H18N6O3S/c18-27(25,26)16-7-3-13(4-8-16)9-10-19-17(24)11-14-1-5-15(6-2-14)23-12-20-21-22-23/h1-8,12H,9-11H2,(H,19,24)(H2,18,25,26) |
InChI Key |
PVZKUINZRKIPPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CC2=CC=C(C=C2)N3C=NN=N3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and tetrazole sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrazole group can interact with proteins and other biomolecules. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
Key Observations :
- The tetrazole group in the target compound distinguishes it from benzimidazole (), triazole (), and imidazole derivatives (). Tetrazole’s bioisosteric properties may improve metabolic stability compared to carboxylic acid-containing analogs.
- Sulfamoyl vs.
Pharmacological Activities
- Antifungal Activity: highlights 2-(substituted dithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives with MIC₅₀ values of 12.5 μg/mL against Candida albicans. The target compound’s tetrazole group may offer distinct interactions with fungal enzymes like lanosterol demethylase .
- Anticancer Potential: Benzimidazole-thio derivatives () show cytotoxicity, suggesting that replacing tetrazole with benzimidazole could shift activity toward cancer targets .
- VR1 Receptor Inhibition : Benzimidazole derivatives in (e.g., N-((1S)-1-{4-[2-fluoro-1-(fluoromethyl)ethoxy]phenyl}ethyl)-2-(7-nitro-1H-benzimidazol-1-yl)acetamide) target vanilloid receptors, indicating structural flexibility for neuropathic pain applications .
- COVID-19 Inhibitors: Morpholinosulfonylphenyl acetamides () were evaluated for anti-COVID-19 activity, though the target compound’s tetrazole may confer different protease-binding properties .
Physicochemical Properties
- Solubility : Sulfamoyl and tetrazole groups enhance hydrophilicity compared to thiazole () or arylpiperazine derivatives ().
- logP : Tetrazole’s polarity may lower logP relative to benzimidazole-thio derivatives (), influencing membrane permeability.
Structure-Activity Relationships (SAR)
- Sulfamoyl Group : Critical for hydrogen bonding (e.g., with bacterial dihydropteroate synthase in sulfonamides). Its removal (as in ) reduces target engagement .
- Tetrazole vs. Other Heterocycles : Tetrazole’s aromaticity and hydrogen-bonding capacity may enhance kinase or protease inhibition compared to triazole () or imidazole ().
- Linker Flexibility : The ethyl chain in the target compound may optimize binding pocket accommodation vs. rigid arylpiperazine linkers () .
Biological Activity
N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide, a compound featuring a sulfonamide and a tetrazole moiety, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 418.5 g/mol. Its structure includes functional groups that are pivotal for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₆O₃S₂ |
| Molecular Weight | 418.5 g/mol |
| LogP | 1.0122 |
| Polar Surface Area | 116.217 Ų |
Antimicrobial Activity
The sulfonamide group in the compound is known for its antibacterial properties, particularly through the inhibition of bacterial folate synthesis. Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Research indicates that compounds with similar structures have shown promising results in inhibiting bacterial growth. For instance, a study demonstrated that sulfamoylated derivatives can effectively inhibit steroid sulfatase (STS), an enzyme implicated in breast cancer progression, suggesting potential dual activity against infections and cancer .
Anticancer Activity
The tetrazole moiety may contribute to anticancer effects, as compounds containing tetrazole rings have been linked to various pharmacological activities, including anti-inflammatory and analgesic effects. In vitro studies have indicated that this compound may inhibit specific cancer cell lines, showing promise as an anticancer agent.
A comparative study of similar tetrazole derivatives found that certain modifications significantly enhanced their potency against breast cancer cells (MCF-7), with some compounds exhibiting IC50 values as low as 36.78 nM . This suggests that further exploration of this compound could yield valuable insights into its mechanism of action and therapeutic potential.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a pilot study assessing antimicrobial activity, derivatives similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated varying degrees of efficacy, highlighting the need for structural optimization to enhance activity .
Case Study 2: Anticancer Potential
In another study focusing on STS inhibition, several sulfamoylated compounds were tested for their ability to inhibit cancer cell proliferation. The most active compounds showed improved potency compared to standard treatments, suggesting that structural modifications could lead to more effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
